N,N'-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide)
Overview
Description
N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) is a synthetic organic compound with the molecular formula C23H28N2O2 It is characterized by a fluorene core substituted with two 2,2-dimethylpropanamide groups at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) typically involves the following steps:
Starting Material: The synthesis begins with fluorene, a polycyclic aromatic hydrocarbon.
Functionalization: The 3 and 6 positions of the fluorene are functionalized to introduce amide groups. This can be achieved through a series of reactions including nitration, reduction, and acylation.
Amidation: The final step involves the amidation of the functionalized fluorene with 2,2-dimethylpropanoic acid to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the amide groups or the fluorene core.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the fluorene core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) exerts its effects depends on its specific application. In biological systems, it may interact with proteins, nucleic acids, or cell membranes, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N’-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide): This compound has similar structural features but with trifluoroacetamide groups instead of dimethylpropanamide groups.
N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide): Another similar compound with slight variations in the substituents.
Uniqueness
N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) is unique due to its specific substitution pattern and the presence of 2,2-dimethylpropanamide groups. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[6-(2,2-dimethylpropanoylamino)-9H-fluoren-3-yl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-22(2,3)20(26)24-16-9-7-14-11-15-8-10-17(13-19(15)18(14)12-16)25-21(27)23(4,5)6/h7-10,12-13H,11H2,1-6H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAYMOOHXPGHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CC3=C2C=C(C=C3)NC(=O)C(C)(C)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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